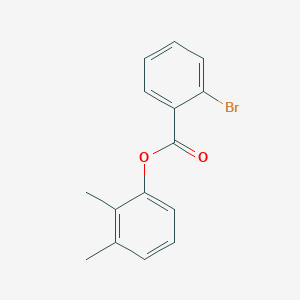

2,3-Dimethylphenyl 2-bromobenzoate

Beschreibung

2,3-Dimethylphenyl 2-bromobenzoate is an aromatic ester compound formed by the esterification of 2-bromobenzoic acid with 2,3-dimethylphenol. The molecule features a bromine atom at the ortho position of the benzoate moiety and two methyl substituents on the phenyl ring of the phenolic component.

Eigenschaften

Molekularformel |

C15H13BrO2 |

|---|---|

Molekulargewicht |

305.17g/mol |

IUPAC-Name |

(2,3-dimethylphenyl) 2-bromobenzoate |

InChI |

InChI=1S/C15H13BrO2/c1-10-6-5-9-14(11(10)2)18-15(17)12-7-3-4-8-13(12)16/h3-9H,1-2H3 |

InChI-Schlüssel |

ARGRSTCCCCBZDF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2Br)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2Br)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Bromobenzoate Esters

- 4-Bromobenzyl 2-((2,3-Dimethylphenyl)amino)benzoate (1w): This analog (from ) replaces the phenolic oxygen with an amino group, introducing hydrogen-bonding capability and altering electronic properties. The bromine at the para position (vs.

- Other Bromobenzoates : Derivatives like methyl 2-bromobenzoate lack the dimethylphenyl group, resulting in lower steric bulk and higher volatility.

Chloroacetamide Derivatives

Compounds such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () share the 2,3-dimethylphenyl moiety but replace the ester with an acetamide group. This substitution increases hydrogen-bond acceptor capacity, improving solubility in aprotic solvents. The chloro substituent vs. bromo also reduces molecular weight and polarizability, impacting intermolecular interactions .

Substituent Position Effects

- Methyl Group Placement : In 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (), ethyl groups at the 2,6 positions create greater steric shielding compared to the 2,3-dimethyl configuration. This difference may reduce reactivity in nucleophilic substitutions but enhance thermal stability.

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity (compared to chlorine) in 2,3-dimethylphenyl 2-bromobenzoate increase van der Waals forces and melting points relative to chlorine-containing analogs .

Physicochemical and Application-Based Comparisons

Research Findings and Limitations

- Spectroscopic Characterization : Analogous compounds like 1w () are characterized via NMR and IR, with bromine and methyl groups producing distinct deshielding effects in $^1$H NMR spectra.

- chloro derivatives.

- Gaps in Data : Experimental data on melting points, solubility, and reaction kinetics for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.